rac 8-Hydroxy Efavirenz

Vue d'ensemble

Description

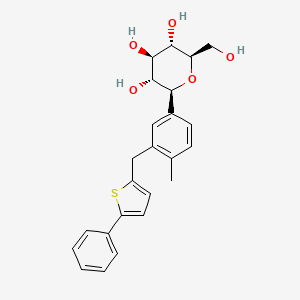

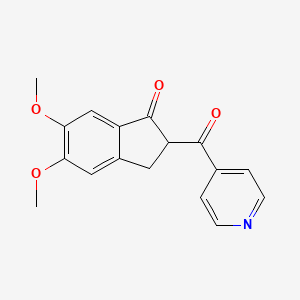

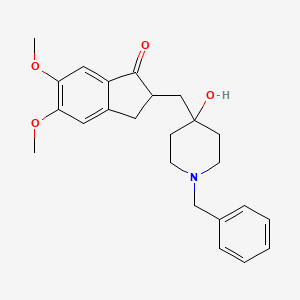

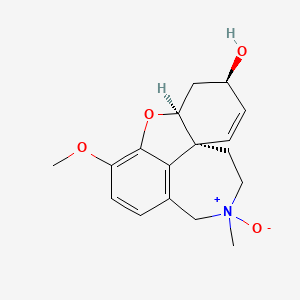

“rac 8-Hydroxy Efavirenz” is a metabolite of Efavirenz , a nonnucleoside HIV-1 reverse transcriptase inhibitor . It is also known as 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one .

Molecular Structure Analysis

The molecular formula of “rac 8-Hydroxy Efavirenz” is C14H5D4ClF3NO3 . It has a molecular weight of 335.70 .

Chemical Reactions Analysis

“rac 8-Hydroxy Efavirenz-d4” contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical And Chemical Properties Analysis

“rac 8-Hydroxy Efavirenz” appears as a white to off-white solid . It has a molecular weight of 331.67 and a molecular formula of C14H9ClF3NO3 .

Applications De Recherche Scientifique

Application 1: Pharmacokinetics in Healthy Volunteers

- Summary of the Application : This study involved the rapid and simultaneous determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz in human plasma using liquid chromatography–tandem mass spectrometry (LC–MS–MS). The method was used to measure the plasma concentrations of Efavirenz and its metabolites from healthy volunteers after a single 600 mg oral dose of Efavirenz .

- Methods of Application : Three compounds and ritonavir, an internal standard, were extracted from plasma using ethyl acetate in the presence of 0.1 M sodium carbonate after incubation of β-glucuronidase (500 U). After drying the organic layer, the residue was reconstituted in mobile phase (acetonitrile:20 mM ammonium acetate, 90:10, v/v) and injected onto a reversed-phase C18 column .

- Results or Outcomes : The coefficients of variation of the assay precision were less than 10.7%, and the accuracy was 90–111%. The lower limits of quantification (LLOQ) were 5 ng mL−1 for Efavirenz and 8-Hydroxyefavirenz .

Application 2: Potential Treatment for Alzheimer’s Disease

- Summary of the Application : Low-dose Efavirenz allosterically activates CYP46A1, the key enzyme for cholesterol elimination from the brain, and is investigated as a potential treatment for Alzheimer’s disease .

- Methods of Application : The study involved treating 5XFAD mice with (rac)-7,8dihydroxy EFV. The treatment modestly activated CYP46A1 in the brain and increased brain content of acetyl-CoA and acetylcholine .

Application 3: Mass Spectrometry Internal Standard

- Summary of the Application : “rac 8-Hydroxy Efavirenz-d4” is a deuterium-labeled metabolite of Efavirenz, used in research related to the study of metabolism and kinetics. This compound is used as an internal standard for mass spectrometry applications to allow for more accurate quantification of Efavirenz metabolites in biological samples .

- Methods of Application : The incorporation of deuterium atoms at specific positions of the molecule provides a stable isotopic label that does not significantly alter the metabolic profile compared to the non-labeled substance .

- Results or Outcomes : Studies involving “rac 8-Hydroxy Efavirenz-d4” help to elucidate the metabolic pathways and identify potential interactions with other substances that may influence the metabolism of Efavirenz .

Application 4: Click Chemistry Reagent

- Summary of the Application : “rac 8-Hydroxy Efavirenz-d4” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Methods of Application : The use of a racemic mixture allows researchers to study the behavior of both enantiomers during metabolic processes .

- Results or Outcomes : The use of “rac 8-Hydroxy Efavirenz-d4” in click chemistry applications can provide valuable insights into the behavior of Efavirenz and its metabolites in various chemical reactions .

Application 5: Enzyme Kinetics of Cytochrome P450 System

- Summary of the Application : “rac 8-Hydroxy Efavirenz-d4” is used to investigate the enzyme kinetics of the cytochrome P450 system, which is responsible for the metabolism of a wide range of xenobiotics, including Efavirenz .

- Methods of Application : The use of a racemic mixture allows researchers to study the behavior of both enantiomers during metabolic processes .

- Results or Outcomes : Studies involving “rac 8-Hydroxy Efavirenz-d4” help to elucidate the metabolic pathways and identify potential interactions with other substances that may influence the metabolism of Efavirenz .

Application 6: Stimulation of Glycolytic Flux in Cultured Rat Astrocytes

- Summary of the Application : “8-Hydroxy-efavirenz”, the primary metabolite of the antiretroviral drug Efavirenz, stimulates the glycolytic flux in cultured rat astrocytes .

- Methods of Application : The study involved treating rat astrocytes with “8-Hydroxy-efavirenz” and measuring the glycolytic flux .

- Results or Outcomes : The results of the study are not specified in the available information .

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043213 | |

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 8-Hydroxy Efavirenz | |

CAS RN |

205754-32-1 | |

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

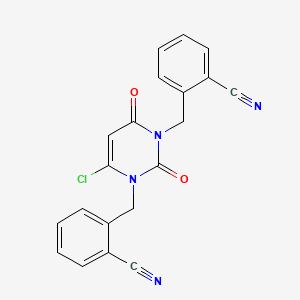

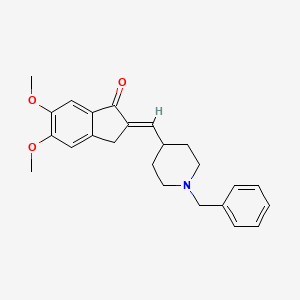

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)